5-TAMRA-DRVYIHP: A Technical Guide to its Physicochemical Properties and Applications
5-TAMRA-DRVYIHP: A Technical Guide to its Physicochemical Properties and Applications
This guide provides a detailed technical overview of the fluorescently labeled peptide 5-TAMRA-DRVYIHP, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, methodologies for its characterization, and its applications, with a focus on the practical implications of its molecular weight and extinction coefficient.
Introduction: The Fusion of a Workhorse Fluorophore and a Bioactive Peptide
5-TAMRA-DRVYIHP is a bioconjugate composed of two key functional moieties: the well-established fluorescent dye, 5-Carboxytetramethylrhodamine (5-TAMRA), and the heptapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro (DRVYIHP). This peptide sequence is a fragment of Angiotensin II, a hormone involved in the regulation of blood pressure and cardiovascular systems[1]. The covalent linkage of 5-TAMRA to the N-terminus of the DRVYIHP peptide bestows upon it a strong and photostable orange-red fluorescence, making it a valuable tool for a variety of research applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET) studies, and binding assays[2][3].
The single isomer 5-TAMRA is often preferred over mixtures of 5- and 6-TAMRA for labeling peptides and proteins as it can lead to better resolution in HPLC purification, ensuring a more homogeneous product for sensitive and reproducible experimental results[4][5].
Core Physicochemical Properties
The utility of 5-TAMRA-DRVYIHP in quantitative studies is fundamentally dependent on an accurate understanding of its molecular weight and molar extinction coefficient. These parameters are crucial for determining concentrations, calculating labeling efficiencies, and interpreting fluorescence data.
| Property | Value | Source |
| Molecular Weight | 1313.46 g/mol | [6] |
| Molecular Formula | C66H84N14O15 | [6] |
| Extinction Coefficient (ε) of 5-TAMRA | ~90,000 - 95,000 M⁻¹cm⁻¹ at ~546 nm | [3][7][8] |
| Excitation Maximum (λex) of 5-TAMRA | ~546 nm | [2][3][9] |
| Emission Maximum (λem) of 5-TAMRA | ~579 - 580 nm | [2][3][9] |
Note: The extinction coefficient of the conjugate is dominated by the 5-TAMRA fluorophore at its maximum absorbance wavelength. The peptide itself has a negligible absorbance in this region.
The molecular weight of the conjugate is a sum of the molecular weight of the DRVYIHP peptide and the 5-TAMRA moiety, accounting for the loss of a water molecule during the amide bond formation. The extinction coefficient is a measure of how strongly the molecule absorbs light at a specific wavelength and is a critical parameter for the Beer-Lambert law, which relates absorbance to concentration.
Methodologies for Characterization
To ensure the quality and accuracy of experimental results, it is imperative to verify the physicochemical properties of 5-TAMRA-DRVYIHP. Here, we outline standard protocols for determining its molecular weight and extinction coefficient.
Molecular Weight Verification via Mass Spectrometry
Mass spectrometry is the gold standard for determining the molecular weight of molecules with high accuracy.
Experimental Protocol:
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Sample Preparation: Dissolve a small amount of 5-TAMRA-DRVYIHP in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the positive ion mode.
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the multiply charged ions of the molecule (in ESI) or a singly charged ion (in MALDI). Deconvolute the ESI spectrum or directly use the m/z of the singly charged peak in MALDI to determine the molecular weight. The experimentally determined value should be within an acceptable error range of the theoretical molecular weight (1313.46 Da).
Determination of Extinction Coefficient via UV-Visible Spectrophotometry
The Beer-Lambert law (A = εcl) is the guiding principle for this determination, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh a small amount of 5-TAMRA-DRVYIHP and dissolve it in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 1 mM).[3]
-
Prepare Serial Dilutions: From the stock solution, prepare a series of dilutions in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Measure Absorbance: Using a UV-Visible spectrophotometer, measure the absorbance of each dilution at the maximum absorbance wavelength of 5-TAMRA (approximately 546 nm). Use the same buffer as a blank.
-
Plot a Calibration Curve: Plot the absorbance values against the corresponding concentrations.
-
Calculate Extinction Coefficient: The slope of the resulting linear regression line will be the molar extinction coefficient (ε) when the path length is 1 cm.
Sources
- 1. Angiotensin II - DRVYIHPF - SB-peptide - Peptide catalog [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. 5-Tamra-DRVYIHP [mail.sobekbio.com]
- 7. 5-TAMRA [5-Carboxytetramethylrhodamine] *CAS 91809-66-4* | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. 5-TAMRA (5-Carboxytetramethylrhodamine), Fluorescent dye for DNA, peptides and proteins (CAS 91809-66-4) | Abcam [abcam.com]
